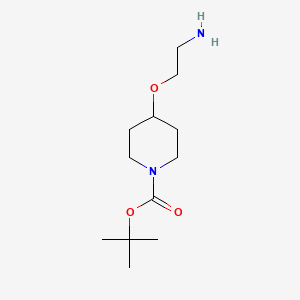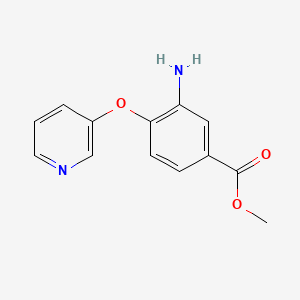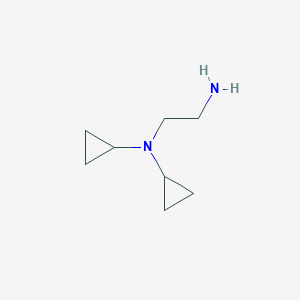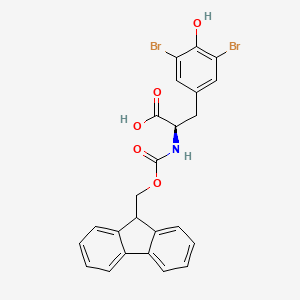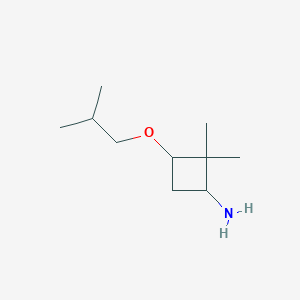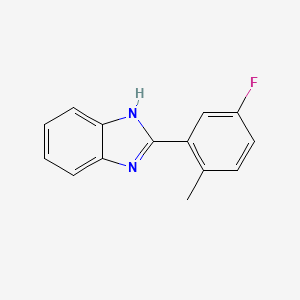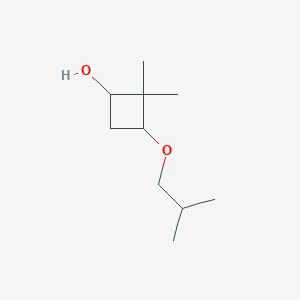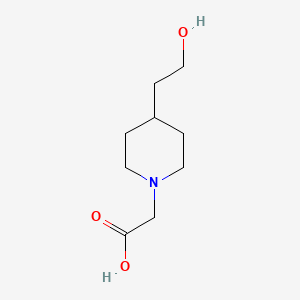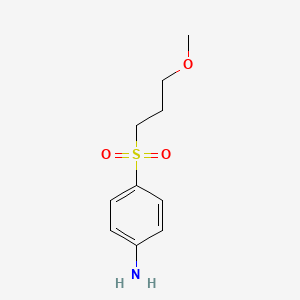
4-(3-Methoxypropanesulfonyl)aniline
Übersicht
Beschreibung
4-(3-Methoxypropanesulfonyl)aniline is a chemical compound with the CAS Number: 1247164-58-4 . It has a molecular weight of 229.3 and its IUPAC name is 4-[(3-methoxypropyl)sulfonyl]phenylamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(3-Methoxypropanesulfonyl)aniline is 1S/C10H15NO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(3-Methoxypropanesulfonyl)aniline is a powder that is stored at room temperature . Unfortunately, the web search results do not provide more detailed physical and chemical properties such as boiling point, density, or solubility.Wissenschaftliche Forschungsanwendungen
Synthesis of Conductive Polymers
4-(3-Methoxypropanesulfonyl)aniline: is a potential monomer in the synthesis of conductive polymers. These polymers, such as polyaniline, have applications in rechargeable batteries , electromagnetic interference shielding , and electrochemical capacitors . The sulfonyl group in the compound could enhance the solubility and processability of the polymer, making it more suitable for commercial applications.
Development of Antistatic Coatings
Due to its conductive properties when polymerized, this compound can be used to develop antistatic coatings . These coatings are crucial in industries where static electricity can cause damage or pose a hazard, such as in electronics manufacturing or in environments with flammable gases .
Creation of Electrochromic Devices
4-(3-Methoxypropanesulfonyl)aniline: can be used in the creation of electrochromic devices . These devices change color when an electrical charge is applied, which can be used for smart windows, displays, and low-energy consumption screens .
Pharmaceutical Research
The sulfonyl and aniline groups present in 4-(3-Methoxypropanesulfonyl)aniline make it a valuable intermediate in pharmaceutical research. It could be used in the synthesis of various drugs, especially those requiring a sulfonyl group for their pharmacological activity .
Dye and Pigment Production
Aniline derivatives are traditionally used in the production of dyes and pigments. The methoxy and sulfonyl groups in this compound could lead to the development of new dyes with unique properties for textiles and inks .
Corrosion Inhibitors
The compound’s ability to form polymers makes it a candidate for use in corrosion inhibitors . These inhibitors can protect metals from corrosion, particularly in harsh industrial environments or in products exposed to the elements .
Sensor Technology
The electronic properties of 4-(3-Methoxypropanesulfonyl)aniline could be harnessed in sensor technology. Sensors based on this compound could be developed for detecting environmental pollutants or for use in medical diagnostics .
Advanced Composite Materials
Finally, 4-(3-Methoxypropanesulfonyl)aniline could be used in the development of advanced composite materials. Its inclusion in composites could enhance electrical conductivity and thermal stability, making these materials suitable for aerospace and automotive applications .
Safety and Hazards
The safety information for 4-(3-Methoxypropanesulfonyl)aniline indicates that it is a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-(3-methoxypropylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPNTHKVBBORLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropanesulfonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride](/img/structure/B1463927.png)
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)
